Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Overview
Description
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound with the CAS Number: 60437-30-1 . It has a molecular weight of 249.31 and a linear formula of C14H19NO3 .
Molecular Structure Analysis
The molecular structure of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is given by the linear formula C14H19NO3 . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a solid at room temperature . The storage temperature is recommended to be dry and at room temperature .Scientific Research Applications
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate: Scientific Research Applications: Here is a comprehensive analysis of the scientific research applications of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, focusing on six unique applications:
Synthesis of P2Y12 Antagonists
This compound is used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are important for the inhibition of platelet aggregation. This application is crucial in the development of treatments for thrombotic events .
Piperidine Derivatives
It serves as a precursor for various piperidine derivatives, which have a wide range of applications in medicinal chemistry due to their presence in many pharmacologically active molecules .
Molecular Rods
The compound is utilized in the construction of molecular rods, which are rigid organic molecules that maintain a fixed distance between two entities. These structures are valuable in nanotechnology and molecular electronics .
Oxazolidinone-Quinolone Hybrids
It acts as a reactant for creating oxazolidinone-quinolone hybrids, which exhibit antibacterial activity. This is significant in the search for new antibiotics to combat resistant bacterial strains .
Cyclic Prodrug of RGD Peptidomimetic
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is used in the synthesis of cyclic prodrugs of RGD peptidomimetics, which are designed to improve the drug’s distribution and efficacy .
Oxidation of Alcohols
This compound is also employed as a reactant for the oxidation of alcohols, a fundamental reaction in organic synthesis that can lead to various chemical products .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a complex compound with a variety of potential targets. One of the primary targets of this compound is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels .
Mode of Action
The interaction of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate with its targets involves binding to the muscarinic acetylcholine receptor, acting as an antagonist . This means that it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate are primarily those involving the muscarinic acetylcholine receptor. By acting as an antagonist, this compound can affect the downstream effects of acetylcholine, potentially impacting a variety of physiological responses .
Pharmacokinetics
Based on its chemical structure, it can be inferred that it has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system .
Result of Action
The molecular and cellular effects of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate’s action are primarily related to its antagonistic effect on the muscarinic acetylcholine receptor . By blocking the action of acetylcholine, it can modulate various physiological responses mediated by this neurotransmitter .
Action Environment
The action, efficacy, and stability of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the compound. Moreover, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its effects .
properties
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUAQUQAKCWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492439 | |
Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
CAS RN |
60437-30-1 | |
Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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